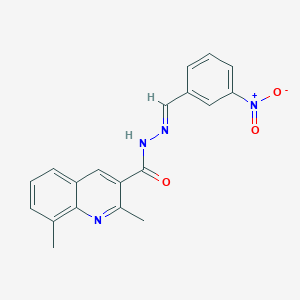![molecular formula C24H28N4O2S B306786 N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide](/img/structure/B306786.png)
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide, also known as DEDCQSAH, is a compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide is not fully understood. However, studies have suggested that the compound may inhibit cell growth by inducing apoptosis, a programmed cell death process. This compound may also inhibit cell growth by disrupting the cell cycle and inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cell growth inhibition studies, this compound has been shown to decrease the expression of various proteins involved in cancer cell growth, including cyclin D1 and Bcl-2. In antimicrobial activity studies, this compound has been shown to disrupt the cell membrane of bacteria and fungi, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide in lab experiments is its potential as a novel anticancer and antimicrobial agent. The compound has shown promising results in inhibiting cancer cell growth and inhibiting the growth of various bacteria and fungi. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of the compound.
Orientations Futures
There are several future directions for the study of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective anticancer and antimicrobial agents. Another direction is to study the safety and toxicity of the compound in vivo. This information is important for the development of potential therapeutic agents. Additionally, further studies are needed to determine the potential of this compound in other scientific applications, such as in the treatment of other diseases or in the development of new drugs.
Méthodes De Synthèse
The synthesis of N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide involves the reaction of 4-diethylamino-2-hydroxybenzaldehyde and 2,8-dimethyl-4-quinolinecarboxaldehyde with thioacetic acid hydrazide in the presence of acetic acid. The reaction produces the final product, this compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide has been used in various scientific research applications, including the study of cancer cell growth inhibition and antimicrobial activity. In cancer cell growth inhibition studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antimicrobial activity studies, this compound has shown potential in inhibiting the growth of various bacteria and fungi.
Propriétés
Formule moléculaire |
C24H28N4O2S |
|---|---|
Poids moléculaire |
436.6 g/mol |
Nom IUPAC |
N//'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-(2,8-dimethylquinolin-4-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C24H28N4O2S/c1-5-28(6-2)19-11-10-18(21(29)13-19)14-25-27-23(30)15-31-22-12-17(4)26-24-16(3)8-7-9-20(22)24/h7-14,25H,5-6,15H2,1-4H3,(H,27,30)/b18-14+ |
Clé InChI |
XQBKDNFYZSUVTP-NBVRZTHBSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=O)/C(=C/NNC(=O)CSC2=CC(=NC3=C(C=CC=C23)C)C)/C=C1 |
SMILES |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CSC2=CC(=NC3=C2C=CC=C3C)C)C=C1 |
SMILES canonique |
CCN(CC)C1=CC(=O)C(=CNNC(=O)CSC2=CC(=NC3=C(C=CC=C23)C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B306710.png)
![2-hydroxy-N'-[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B306711.png)
![2-hydroxy-N'-[(5-phenyl-2-furyl)methylene]acetohydrazide](/img/structure/B306713.png)
![Methyl 4-{2-[(2,8-dimethyl-3-quinolinyl)carbonyl]carbohydrazonoyl}benzoate](/img/structure/B306716.png)
![N'-[4-(dimethylamino)benzylidene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306718.png)
![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

![2,8-dimethyl-N'-[(E)-(2-methylindol-3-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306723.png)

![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)